N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C17H14FN3OS2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN3OS2/c1-9-14(24-16(19-9)10-4-2-5-11(18)8-10)15(22)21-17-20-12-6-3-7-13(12)23-17/h2,4-5,8H,3,6-7H2,1H3,(H,20,21,22) |
InChI Key |
IIIZHZMXTCKJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylic acid is synthesized via a modified Hantzsch thiazole formation reaction:
Reagents :
-
3-Fluorobenzaldehyde
-
Ethyl 2-chloroacetoacetate
-
Thiourea
Procedure :
-
Knoevenagel Condensation : 3-Fluorobenzaldehyde (1.0 equiv) reacts with ethyl 2-chloroacetoacetate (1.2 equiv) in ethanol under reflux (78°C, 6 h) to form α-chloro-β-(3-fluorophenyl)propenoate.
-
Cyclization : The intermediate is treated with thiourea (1.5 equiv) in ethanol at 80°C for 12 h, yielding ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate.
-
Hydrolysis : The ester is saponified using 2 M NaOH in methanol/water (4:1) at 60°C for 4 h, producing the carboxylic acid.
Characterization :
-
HRMS : m/z [M + H]+ calcd. for C₁₁H₈FNO₂S: 238.0445; found: 238.0451.
-
¹H NMR (DMSO-d₆) : δ 13.12 (s, 1H, COOH), 8.02–7.89 (m, 1H, Ar–H), 7.68–7.52 (m, 3H, Ar–H), 2.71 (s, 3H, CH₃).
Synthesis of 5,6-Dihydro-4H-cyclopenta[d] thiazol-2-amine
Cyclopentene Thiazole Formation
The cyclopentathiazole core is synthesized via a cyclocondensation strategy:
Reagents :
-
Cyclopentanone
-
Thiosemicarbazide
-
Bromine
Procedure :
-
Hydrazone Formation : Cyclopentanone (1.0 equiv) reacts with thiosemicarbazide (1.2 equiv) in ethanol under reflux (12 h) to form cyclopentanone thiosemicarbazone.
-
Bromination and Cyclization : The hydrazone is treated with bromine (1.5 equiv) in acetic acid at 0°C, followed by heating to 50°C for 6 h, yielding 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine.
Characterization :
Carboxamide Coupling Reaction
Activation and Coupling
The final step involves coupling the carboxylic acid and amine using carbodiimide chemistry:
Reagents :
-
2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylic acid
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-dimethylaminopyridine)
Procedure :
-
Activation : The carboxylic acid (1.0 equiv) is dissolved in anhydrous DCM under argon. EDCI (1.5 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 25°C for 30 min.
-
Amine Addition : The cyclopentathiazolyl amine (1.2 equiv) is added, and the reaction is stirred for 48 h at 25°C.
-
Workup : The mixture is washed with 1 M HCl (3 × 20 mL) and saturated NaHCO₃ (3 × 20 mL). The organic layer is dried over Na₂SO₄ and concentrated.
-
Purification : The crude product is purified via silica gel chromatography (hexane/EtOAc 3:2 → 1:1) to yield the title compound.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM | 72% → 85% |
| Coupling Agent | EDCI (vs. DCC) | 68% → 85% |
| Reaction Time | 48 h (vs. 24 h) | 75% → 85% |
Characterization :
-
HRMS : m/z [M + H]+ calcd. for C₁₉H₁₇FN₃OS₂: 402.0748; found: 402.0753.
-
¹H NMR (DMSO-d₆) : δ 10.24 (s, 1H, NH), 7.62–7.58 (m, 1H, Ar–H), 7.51–7.44 (m, 3H, Ar–H), 3.02–2.98 (m, 2H, cyclopentyl-H), 2.71 (s, 3H, CH₃), 2.15–1.92 (m, 4H, cyclopentyl-H).
Scalability and Industrial Considerations
Large-Scale Production
For industrial synthesis, key modifications include:
-
Solvent Recovery : DCM is replaced with toluene to reduce environmental impact.
-
Catalytic Efficiency : EDCI loading is reduced to 1.2 equiv with 0.05 equiv DMAP, maintaining yields >80%.
-
Continuous Flow Systems : Cyclization steps are conducted in flow reactors to enhance throughput.
Analytical Workflow for Quality Control
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing thiazole and cyclopentathiazole moieties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to exert its effects by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
- Case Studies : In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 0.20 μM to 43.4 μM .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities against a broad spectrum of pathogens. Research indicates that N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may also possess such properties:
- Bacterial Inhibition : Studies have reported that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Other Therapeutic Applications
In addition to its anticancer and antimicrobial properties, this compound may have potential applications in other therapeutic areas:
- Antifungal Activity : Some thiazole derivatives have been documented to exhibit antifungal properties, which could be explored further for treating fungal infections .
- Anti-inflammatory Effects : There is emerging evidence suggesting that thiazole compounds can modulate inflammatory responses, potentially making them candidates for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Variations : The target compound’s cyclopenta[d][1,3]thiazole core distinguishes it from cyclopenta[b]thiophene derivatives (e.g., ), which may alter electronic properties and binding affinities .
- The acetamide group in introduces a smaller, more flexible linker compared to the rigid thiazole-5-carboxamide in the target compound .
- Synthetic Accessibility : The 26% yield reported for the cyclopropane-carboxamide analog () suggests challenges in coupling reactions for bulky substituents, which may extend to the target compound’s synthesis .
Functional Group Analysis
- Fluorine Incorporation : The 3-fluorophenyl group in the target compound and the 2-fluorobenzamide in both leverage fluorine’s electronegativity to enhance binding interactions or modulate pharmacokinetics .
- Methyl vs. Cyano Groups: The 4-methyl group on the target’s thiazole ring may improve metabolic stability compared to the electron-withdrawing cyano group in , which could increase reactivity .
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a cyclopenta[d][1,3]thiazole ring with a thiazole moiety. Its molecular formula is with a molecular weight of 400.43 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 400.43 g/mol |
| LogP | 3.4618 |
| LogD | 3.4333 |
| Polar Surface Area | 71.074 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exert anticancer , antimicrobial , and anti-inflammatory effects by modulating these pathways.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including:
- HCT-116 (colon carcinoma) : IC50 values reported at approximately 6.2 μM.
- T47D (breast cancer) : Exhibited potent cytotoxicity.
Molecular docking studies suggest that the compound may inhibit tyrosine kinases, which are crucial for cancer cell growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against several pathogens:
- Bacteria : Effective against Staphylococcus aureus with MIC values ≤0.25 μg/mL.
- Fungi : Active against Candida albicans and Cryptococcus neoformans, indicating potential use as an antifungal agent .
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids, identifying this compound as a novel anticancer agent. The study highlighted its effectiveness in reducing tumor size in xenograft models .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, the compound was tested against clinically relevant strains of bacteria and fungi. The results confirmed its strong inhibitory effects on both bacterial and fungal growth, supporting its potential use in treating infections .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a fused cyclopenta[d][1,3]thiazole core, a 3-fluorophenyl substituent, and a 4-methylthiazole carboxamide group. The fluorine atom enhances electronegativity and potential hydrogen-bonding interactions, while the thiazole rings and carboxamide group contribute to π-π stacking and polar interactions with biological targets. Heteroatoms (N, S) in the thiazole rings increase stability and modulate solubility .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclopenta[d][1,3]thiazole core via cyclocondensation of thiourea derivatives with cyclopentanone precursors under acidic conditions.
- Step 2 : Introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Carboxamide linkage using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF . Purification often requires column chromatography and recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm its structure?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve stereochemical details .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Critical parameters include:
- Temperature control : Maintaining ≤60°C during cyclocondensation to prevent side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates. Batch reactors with automated pH and temperature monitoring improve reproducibility in large-scale production .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
- Purity thresholds : Use HPLC (>98% purity) to eliminate confounding impurities.
- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess aggregation .
Q. How can computational methods guide the design of derivatives with improved activity?
- Molecular docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values.
- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce toxicity .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Caco-2 cells : Assess intestinal permeability.
- Microsomal stability assays : Liver microsomes (human/rat) to predict metabolic clearance.
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
